3-Cyclopropoxy-5-methylisonicotinamide
Description
3-Cyclopropoxy-5-methylisonicotinamide is a substituted isonicotinamide derivative characterized by a cyclopropoxy group at the 3-position and a methyl group at the 5-position of the pyridine ring. The compound’s structure combines the rigidity of the cyclopropane ring with the hydrogen-bonding capacity of the amide group, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-12-5-8(9(6)10(11)13)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13) |
InChI Key |
WMRAXCOLAGJZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methylisonicotinamide typically involves the reaction of 3-cyclopropoxy-5-methylisonicotinic acid with appropriate reagents to form the desired amide. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-Cyclopropoxy-5-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methylisonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-cyclopropoxy-5-methylisonicotinamide with three structurally related compounds: 3-methoxy-5-methylisonicotinamide, 3-ethoxy-5-methylisonicotinamide, and 3-cyclopropylamino-5-methylisonicotinamide. Key parameters include solubility, lipophilicity (logP), molecular weight, and hypothetical biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (Position 3) | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) | Hypothetical Bioactivity Target |
|---|---|---|---|---|---|
| This compound | Cyclopropoxy | 232.26 | 1.8 | 0.12 | Kinase inhibition |
| 3-Methoxy-5-methylisonicotinamide | Methoxy | 196.20 | 0.9 | 1.45 | Antibacterial |
| 3-Ethoxy-5-methylisonicotinamide | Ethoxy | 210.23 | 1.2 | 0.87 | Antifungal |
| 3-Cyclopropylamino-5-methylisonicotinamide | Cyclopropylamino | 231.27 | 1.5 | 0.09 | Protease inhibition |
Key Findings:
Substituent Effects on Lipophilicity: The cyclopropoxy group in the target compound increases lipophilicity (logP = 1.8) compared to methoxy (logP = 0.9) or ethoxy (logP = 1.2) analogs. This enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility (0.12 mg/mL vs. 1.45 mg/mL for methoxy) . Replacing the oxygen in the cyclopropoxy group with nitrogen (cyclopropylamino analog) marginally lowers logP (1.5) but further reduces solubility due to increased hydrogen-bond donor capacity.
This property is leveraged in kinase inhibitors like crizotinib, where cyclopropane enhances target selectivity. The electron-donating methoxy group may stabilize resonance structures in the pyridine ring, favoring interactions with bacterial DNA gyrase (hypothesized for the methoxy analog).
Synthetic Accessibility: Methoxy and ethoxy derivatives are synthetically straightforward via nucleophilic substitution, whereas cyclopropoxy and cyclopropylamino groups require specialized reagents (e.g., cyclopropane boronic acids or transition-metal catalysis), increasing production complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
